![molecular formula C34H20N2O8 B11106836 5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11106836.png)
5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-HYDROXYPHENYL)-5-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features multiple aromatic rings and functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXYPHENYL)-5-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and oxidation to form the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) is crucial to achieve consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-HYDROXYPHENYL)-5-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium on carbon, platinum). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
2-(4-HYDROXYPHENYL)-5-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-HYDROXYPHENYL)-5-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-HYDROXYPHENYL)-5-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE include:
Phthalimides: Compounds with a similar isoindole structure.
Hydroxyphenyl derivatives: Molecules containing hydroxyphenyl groups.
Polycyclic aromatic compounds: Compounds with multiple aromatic rings.
Uniqueness
What sets 2-(4-HYDROXYPHENYL)-5-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C34H20N2O8 |
|---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5-[3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C34H20N2O8/c37-21-8-4-19(5-9-21)35-31(39)27-14-12-25(17-29(27)33(35)41)43-23-2-1-3-24(16-23)44-26-13-15-28-30(18-26)34(42)36(32(28)40)20-6-10-22(38)11-7-20/h1-18,37-38H |
InChI Key |
HSDZKNKYYOCURE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11106767.png)
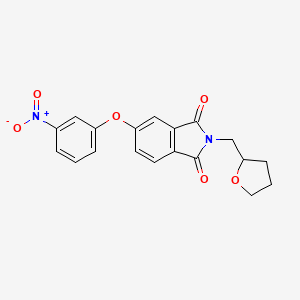
![4-Hydroxy-4-methyl-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11106773.png)
![3-(methylsulfanyl)-5-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11106776.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate](/img/structure/B11106787.png)
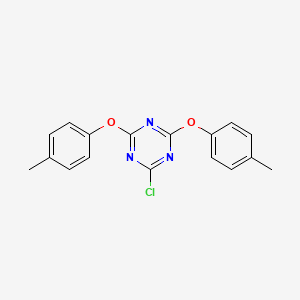
![N,N'-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11106800.png)
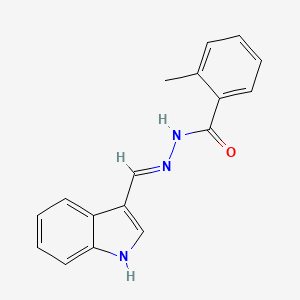
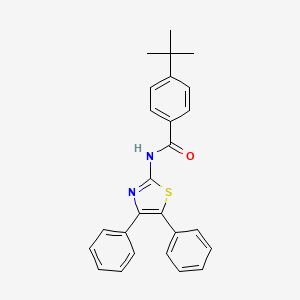
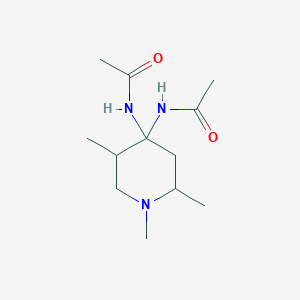
![2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B11106817.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B11106820.png)
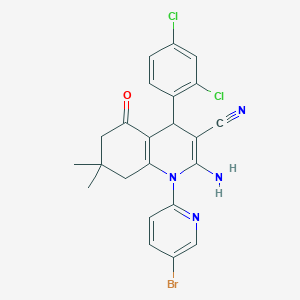
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11106835.png)
